molecular formula C29H29NO4S B043302 Raloxifene 4-Monomethyl Ether CAS No. 185415-07-0

Raloxifene 4-Monomethyl Ether

Cat. No.: B043302
CAS No.: 185415-07-0
M. Wt: 487.6 g/mol
InChI Key: RPDULJACWWWFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of A-216546 involves the condensation of 1,3-benzodioxole-5-carbaldehyde with nitromethane in the presence of ammonium acetate in acetic acid to form nitrostyrene . This intermediate is then condensed with ethyl 2-(4-methoxybenzoyl)acetate to form the desired product. The industrial production methods for A-216546 are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods.

Chemical Reactions Analysis

A-216546 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

A-216546 has several scientific research applications:

Comparison with Similar Compounds

A-216546 is unique due to its high selectivity and potency for the endothelin ETA receptor. Similar compounds include:

    Bosentan: A dual endothelin receptor antagonist with less selectivity for the ETA receptor.

    Ambrisentan: Another selective endothelin ETA receptor antagonist but with different pharmacokinetic properties.

    Macitentan: A dual endothelin receptor antagonist with a longer half-life compared to A-216546.

These compounds differ in their selectivity, potency, and pharmacokinetic profiles, making A-216546 a valuable tool in research focused on endothelin ETA receptor-mediated processes .

Properties

IUPAC Name

[6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDULJACWWWFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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